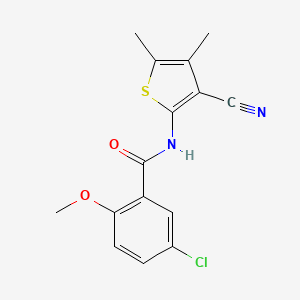

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide often involves starting materials such as fluorophenols and methylphenoxy compounds. For instance, novel acetamides have been synthesized using 3-fluoro-4-cyanophenol as a primary compound, highlighting a method that could potentially be adapted for the synthesis of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, has been characterized using techniques like FT-IR, ESI-MS, 1H and 13C NMR spectroscopy, elemental analysis, and single crystal X-ray techniques. These studies reveal the importance of strong hydrogen bonds and the crystal structure, which could also be relevant to understanding N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide (P. Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives often highlight the potential for varied biological activities and the synthesis of novel molecules with specific functionalities. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide have shown significant anti-inflammatory activity, suggesting the possibility of similar activities or functionalities in N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide derivatives (K. Sunder & Jayapal Maleraju, 2013).

Applications De Recherche Scientifique

Photoreactions and Solvent Effects

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide, due to its structural similarity to flutamide, a known anti-cancer drug, may undergo photoreactions influenced by the choice of solvent. In a study comparing flutamide's behavior in acetonitrile and 2-propanol, distinct photoreactions were observed, highlighting the role of solvent in the stability and reactivity of such compounds. This suggests potential applications in studying the photostability and photodegradation pathways of similar acetamide derivatives, which could be critical in developing new drugs with improved stability and efficacy (Watanabe et al., 2015).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drugs, could be applied to the functionalization of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide for drug development. Such methodologies enable the selective introduction of functional groups, enhancing the pharmacological properties of the compounds. This approach can be particularly valuable in synthesizing derivatives of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide with potential biological activities (Magadum & Yadav, 2018).

Synthesis and Characterization of Novel Acetamide Derivatives

The synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides provide a framework for creating new derivatives of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide. By exploring various substitutions, researchers can investigate the impact on the compound's physical, chemical, and potentially biological properties, contributing to the development of new materials or pharmaceuticals (Yang Man-li, 2008).

Radioligands for Peripheral Benzodiazepine Receptor

The development of radioligands for peripheral benzodiazepine receptors (PBR), such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, suggests potential research applications for N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide in neuroimaging and the study of neuroinflammation. These radioligands can be used in PET imaging to visualize PBR expression in various pathological conditions, providing insights into the role of PBR in disease mechanisms (Zhang et al., 2003).

Anticancer and Anti-inflammatory Applications

The synthesis of 2-(substituted phenoxy) acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities open avenues for the investigation of N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide in similar contexts. By modifying the substituents and evaluating the biological activities, researchers can explore the therapeutic potential of these compounds in treating various diseases (Rani et al., 2014).

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFZMHWCBNDDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-2-(3-methylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)

![(3aR*,6S*)-2-tert-butyl-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558762.png)

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)